N,N'-[METHYLENEBIS(4,5-DIMETHOXY-2,1-PHENYLENE)]DI(2-THIOPHENECARBOXAMIDE)
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Overview
Description
N,N’-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]di(2-thiophenecarboxamide): is a complex organic compound characterized by its unique structure, which includes methylene bridges, dimethoxy groups, and thiophene carboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]di(2-thiophenecarboxamide) typically involves the reaction of 4,5-dimethoxy-1,2-phenylenediamine with thiophene-2-carboxylic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]di(2-thiophenecarboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene and thiophene positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the creation of polymers and other materials with specific electronic and optical properties .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules .
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, including conductive polymers and sensors .
Mechanism of Action
The mechanism of action of N,N’-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]di(2-thiophenecarboxamide) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
N,N’-4,5-Dimethoxy-1,2-phenylenebis(salicylideneiminato)nickel(II): A nickel complex with similar structural features but different metal coordination properties.
Poly-N,N’-[(4,5-dihydroxy-1,2-phenylene)bis(methylene)]bisacrylamide: A polymer with similar phenylene and methylene linkages but different functional groups.
Uniqueness: N,N’-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]di(2-thiophenecarboxamide) is unique due to its combination of methylene bridges, dimethoxy groups, and thiophene carboxamide functionalities. This unique structure imparts specific electronic, optical, and chemical properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[2-[[4,5-dimethoxy-2-(thiophene-2-carbonylamino)phenyl]methyl]-4,5-dimethoxyphenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6S2/c1-32-20-12-16(18(14-22(20)34-3)28-26(30)24-7-5-9-36-24)11-17-13-21(33-2)23(35-4)15-19(17)29-27(31)25-8-6-10-37-25/h5-10,12-15H,11H2,1-4H3,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGJLXRBUDABBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2NC(=O)C3=CC=CS3)OC)OC)NC(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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